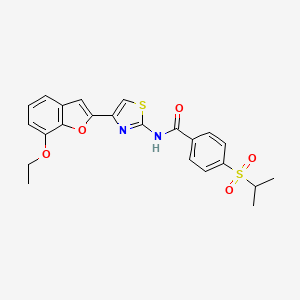

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide

Description

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that features a benzofuran ring, a thiazole ring, and a benzamide moiety

Properties

IUPAC Name |

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O5S2/c1-4-29-19-7-5-6-16-12-20(30-21(16)19)18-13-31-23(24-18)25-22(26)15-8-10-17(11-9-15)32(27,28)14(2)3/h5-14H,4H2,1-3H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMXGUABBPNUNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions, often involving ethylation to introduce the ethoxy group.

Thiazole Ring Synthesis: The thiazole ring can be constructed via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling Reactions: The benzofuran and thiazole intermediates are then coupled using cross-coupling reactions such as Suzuki or Stille coupling.

Sulfonylation: Introduction of the isopropylsulfonyl group can be achieved through sulfonylation reactions using isopropylsulfonyl chloride.

Amidation: Finally, the benzamide moiety is introduced through amidation reactions, typically using amine coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group or the thiazole ring.

Reduction: Reduction reactions might target the benzamide moiety or the sulfonyl group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways might make it useful in treating diseases such as cancer, inflammation, or infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.

Comparison with Similar Compounds

Similar Compounds

N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of an isopropylsulfonyl group.

Uniqueness

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities.

Biological Activity

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

- Thiazole ring : Known for diverse pharmacological properties.

- Benzofuran moiety : Enhances its solubility and reactivity.

- Isopropylsulfonyl group : Contributes to the compound's biological activity.

The molecular formula for this compound is , indicating the presence of multiple functional groups that enhance its potential as a therapeutic agent.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings, such as this compound, exhibit significant antimicrobial activity . This is attributed to their ability to inhibit the growth of various bacteria and fungi. The benzofuran component may further enhance these properties by disrupting microbial cell walls or interfering with metabolic pathways.

Anticancer Activity

The compound has been explored for its anticancer properties . Studies suggest that it can induce apoptosis in cancer cells by targeting specific molecular pathways. The mechanism involves:

- Inhibition of cell proliferation.

- Induction of cell cycle arrest.

- Modulation of apoptosis-related proteins.

The biological activity of this compound can be explained through various mechanisms:

- Enzyme Inhibition : The thiazole ring interacts with enzymes, potentially inhibiting their activity and disrupting metabolic processes.

- DNA Interaction : The compound may interfere with DNA replication and repair mechanisms, leading to increased cell death in cancerous tissues.

- Signal Transduction Modulation : It may modulate signaling pathways involved in cell survival and proliferation.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. Initial studies have focused on evaluating its efficacy against various cancer cell lines and bacterial strains.

Comparative Analysis with Similar Compounds

When compared to similar compounds, this compound demonstrates enhanced biological activity due to its unique structural features.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Benzofuran Derivative | Contains benzofuran moiety | Anticancer properties |

| Thiazole-Sulfonamide | Thiazole ring present | Antimicrobial activity |

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Benzofuran-thiazole coupling : React 7-ethoxybenzofuran-2-carboxylic acid with thiosemicarbazide under reflux in ethanol to form the thiazole core .

Sulfonylation : Introduce the isopropylsulfonyl group via nucleophilic substitution using 4-(isopropylsulfonyl)benzoyl chloride in dichloromethane with a base (e.g., triethylamine) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the compound (>95% purity) .

- Key Data :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 65–70 | 90 |

| 2 | 50–55 | 85 |

Q. How is the compound structurally characterized?

- Methodological Answer :

- NMR : H and C NMR confirm the benzofuran (δ 6.8–7.5 ppm), thiazole (δ 8.1–8.3 ppm), and sulfonyl (δ 3.2–3.5 ppm) moieties .

- Mass Spectrometry : ESI-MS (m/z 483.2 [M+H]) validates molecular weight .

- X-ray Crystallography (if available): Resolves bond angles and spatial arrangement of functional groups .

Q. What in vitro assays are used for preliminary biological screening?

- Methodological Answer :

- Antimicrobial Activity : Broth microdilution assay (MIC values against S. aureus and E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Key Data :

| Assay | Result (IC/MIC) |

|---|---|

| HeLa Cells | 12.5 ± 1.2 µM |

| S. aureus | 25 µg/mL |

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing side products?

- Methodological Answer :

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with THF to reduce byproduct formation .

- Catalyst Screening : Test Pd(OAc) vs. CuI for Suzuki-Miyaura coupling efficiency .

- Reaction Monitoring : Use HPLC-MS to track intermediate stability and adjust reaction time/temperature .

- Key Data :

| Catalyst | Yield (%) | Byproduct (%) |

|---|---|---|

| Pd(OAc) | 72 | 8 |

| CuI | 58 | 15 |

Q. How do structural modifications impact target binding affinity?

- Methodological Answer :

- SAR Studies : Replace isopropylsulfonyl with methylsulfonyl; assess via surface plasmon resonance (SPR) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with kinase domains (e.g., EGFR) .

- Key Data :

| Substituent | Binding Energy (kcal/mol) |

|---|---|

| Isopropylsulfonyl | -9.8 |

| Methylsulfonyl | -8.2 |

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and serum-free media to minimize variability .

- Orthogonal Validation : Confirm apoptosis via flow cytometry (Annexin V/PI staining) alongside MTT results .

- Case Study : Discrepant IC values (12.5 µM vs. 28 µM) traced to differences in cell passage number .

Methodological Design & Data Analysis

Q. What experimental design principles apply to environmental impact studies?

- Methodological Answer :

- Biodegradation Assays : OECD 301F protocol to assess half-life in soil/water matrices .

- Ecotoxicology : Daphnia magna acute toxicity testing (48-h LC) .

- Key Data :

| Matrix | Half-life (days) | LC (mg/L) |

|---|---|---|

| Soil | 35 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.